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Compound of Interest

Compound Name: (+)-Carbovir

Cat. No.: B1146969 Get Quote

Application Notes
This document provides a comprehensive protocol for the enantioselective synthesis of (+)-
Carbovir, a potent antiviral agent. The synthesis commences with the enzymatic resolution of

racemic 2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as Vince lactam, to obtain the

crucial chiral intermediate, (-)-Vince lactam. Subsequent steps involve the formation of a key

chloropurine intermediate, followed by its conversion to the final product, (+)-Carbovir. This

protocol is intended for researchers, scientists, and professionals in drug development, offering

detailed methodologies, quantitative data, and visual representations of the synthetic pathway

and experimental workflow. Adherence to standard laboratory safety procedures is imperative

when carrying out these protocols.

Synthetic Pathway Overview
The enantioselective synthesis of (+)-Carbovir is a multi-step process that relies on the early

establishment of chirality through enzymatic resolution. The overall synthetic route is depicted

below.
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Caption: Synthetic pathway for (+)-Carbovir.

Experimental Protocols
Step 1: Enzymatic Resolution of (±)-2-
Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam)
This crucial step establishes the stereochemistry for the entire synthesis. The kinetic resolution

is achieved using a (+)-γ-lactamase, which selectively hydrolyzes the (+)-enantiomer of the

Vince lactam, leaving the desired (-)-enantiomer unreacted.[1][2]

Materials:

(±)-2-Azabicyclo[2.2.1]hept-5-en-3-one (Racemic Vince Lactam)

(+)-γ-Lactamase (e.g., from Microbacterium hydrocarbonoxydans)[1]

Potassium phosphate buffer (pH 7.0)

Dichloromethane (DCM)

Sodium sulfate (anhydrous)

Procedure:

Prepare a solution of racemic Vince lactam in potassium phosphate buffer.

Add the (+)-γ-lactamase enzyme to the solution. The enzyme loading should be optimized

based on the specific activity of the enzyme preparation.

Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction

progress by chiral HPLC. The reaction should be stopped at approximately 50% conversion

to maximize the enantiomeric excess of the remaining (-)-Vince lactam.[3]

Once the desired conversion is reached, extract the unreacted (-)-Vince lactam from the

aqueous phase with dichloromethane.
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Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure to yield (-)-Vince lactam.

Purification: The crude (-)-Vince lactam can be purified by column chromatography on silica gel

using an appropriate eluent system (e.g., ethyl acetate/hexane).

Parameter Value Reference

Enantiomeric Excess (e.e.) >99% [1][4]

Yield (theoretical max. 50%) ~49% [4]

Step 2: Synthesis of (1S,4R)-4-amino-2-cyclopentene-1-
methanol hydrochloride
The enantiopure (-)-Vince lactam is converted to the corresponding amino alcohol

hydrochloride.[5]

Materials:

(-)-Vince lactam

Hydrochloric acid (concentrated)

Lithium aluminum hydride (LAH) or other suitable reducing agent

Anhydrous tetrahydrofuran (THF)

Diethyl ether

Procedure:

Reflux a solution of (-)-Vince lactam in aqueous hydrochloric acid to hydrolyze the lactam to

the corresponding amino acid hydrochloride.

After cooling, the solvent is removed under reduced pressure.

The crude amino acid hydrochloride is then suspended in anhydrous THF.
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To this suspension, slowly add a solution of LAH in THF at 0 °C.

After the addition is complete, the reaction mixture is stirred at room temperature until the

reduction is complete (monitored by TLC).

The reaction is carefully quenched by the sequential addition of water and aqueous sodium

hydroxide.

The resulting precipitate is filtered off, and the filtrate is concentrated to give the crude amino

alcohol.

The crude product is dissolved in a suitable solvent and treated with HCl (e.g., HCl in ether)

to precipitate the hydrochloride salt.

Purification: The hydrochloride salt can be purified by recrystallization.

Parameter Value Reference

Yield
Not explicitly stated, but this is

a standard transformation.

Step 3: Synthesis of (1S,4R)-cis-4-[2-amino-6-chloro-9H-
purin-9-yl]-2-cyclopentene-1-methanol
This step involves the condensation of the chiral amino alcohol hydrochloride with a substituted

pyrimidine, followed by ring closure to form the purine ring system.[6]

Materials:

(1S,4R)-4-amino-2-cyclopentene-1-methanol hydrochloride

2,5-Diamino-4,6-dichloropyrimidine (DADCP)

Sodium bicarbonate or other suitable base

n-Butanol
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Triethyl orthoformate

Sulfuric acid (catalytic amount)

Procedure:

A mixture of (1S,4R)-4-amino-2-cyclopentene-1-methanol hydrochloride, DADCP, and

sodium bicarbonate in n-butanol is heated at 95-100 °C for approximately 8-10 hours.[6]

The reaction progress is monitored by LC.

After completion, the reaction mixture is cooled, and the inorganic salts are removed by

filtration.

The filtrate is concentrated, and the residue is redissolved in n-butanol.

Triethyl orthoformate and a catalytic amount of sulfuric acid are added, and the mixture is

heated at 65-70 °C for about 6 hours to effect ring closure.[6]

The reaction mixture is then worked up by neutralization and extraction with an organic

solvent.

Purification: The product can be purified by column chromatography on silica gel.

Parameter Value Reference

Yield ~76% (for a related process) [7]

HPLC Purity >98% [7]

Step 4: Synthesis of (+)-Carbovir
The final step is the conversion of the chloropurine intermediate to (+)-Carbovir.[8]

Materials:

(1S,4R)-cis-4-[2-amino-6-chloro-9H-purin-9-yl]-2-cyclopentene-1-methanol

Aqueous base (e.g., sodium hydroxide) or acid
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Solvent (e.g., water, ethanol)

Procedure:

The chloropurine intermediate is subjected to hydrolysis to replace the chloro group with a

hydroxyl group, thus forming the guanine base.

This can be achieved by heating the intermediate in an aqueous basic or acidic solution. The

specific conditions (reagent, temperature, and reaction time) may vary.

After the reaction is complete, the mixture is neutralized.

The product, (+)-Carbovir, can be isolated by crystallization or chromatographic purification.

Purification: The final product is typically purified by recrystallization from a suitable solvent

system.

Parameter Value Reference

Yield
Not explicitly stated in a

consolidated manner.

Enantiomeric Purity
High, determined by the purity

of the starting chiral lactam.

Quantitative Data Summary
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Step Product Key Reagents Typical Yield
Enantiomeric
Excess (e.e.)

1 (-)-Vince Lactam

Racemic Vince

Lactam, (+)-γ-

Lactamase

~49% >99%

2

(1S,4R)-4-amino-

2-cyclopentene-

1-methanol

hydrochloride

(-)-Vince Lactam,

HCl, LAH
- -

3

(1S,4R)-cis-4-[2-

amino-6-chloro-

9H-purin-9-yl]-2-

cyclopentene-1-

methanol

Chiral amino

alcohol, DADCP,

Triethyl

orthoformate

~76% -

4 (+)-Carbovir

Chloropurine

intermediate,

Base/Acid

- >99%

Yields can vary depending on the specific reaction conditions and scale.

Characterization Data
(-)-Vince Lactam:

¹H NMR and ¹³C NMR: Spectral data are available in the literature and commercial sources.

[9][10]

(1S,4R)-4-amino-2-cyclopentene-1-methanol hydrochloride:

Molecular Formula: C₆H₁₂ClNO[11]

Molecular Weight: 149.62 g/mol [11]

CAS Number: 168960-19-8[11]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.researchgate.net/publication/26781805_Structural_determination_of_-lactams_by_1_H_and_13_C_NMR
https://pubchem.ncbi.nlm.nih.gov/compound/11789150
https://pubchem.ncbi.nlm.nih.gov/compound/53471860
https://pubchem.ncbi.nlm.nih.gov/compound/53471860
https://pubchem.ncbi.nlm.nih.gov/compound/53471860
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1146969?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


(1S,4R)-cis-4-[2-amino-6-chloro-9H-purin-9-yl]-2-cyclopentene-1-methanol:

Molecular Formula: C₁₁H₁₂ClN₅O

Molecular Weight: 265.70 g/mol

¹H NMR and ¹³C NMR: Detailed spectral data can be found in specialized publications.[12]

[13][14]

MS (LCMS MH⁺): 287 (as the free base)[6]

(+)-Carbovir:

Molecular Formula: C₁₁H₁₃N₅O₂

Molecular Weight: 247.25 g/mol

Spectroscopic Data: Consistent with literature values for the enantiomerically pure

compound.

Experimental Workflow Diagram
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Step 1: Enzymatic Resolution

Step 2: Amino Alcohol Formation

Step 3: Chloropurine Intermediate Synthesis

Step 4: (+)-Carbovir Synthesis
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Caption: Experimental workflow for (+)-Carbovir synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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